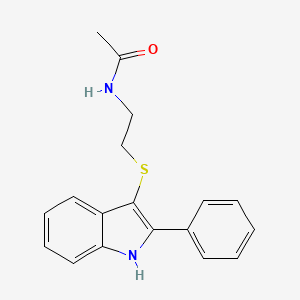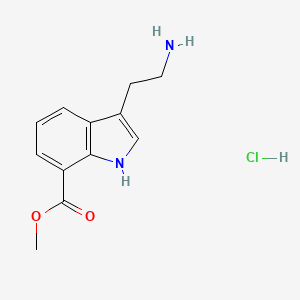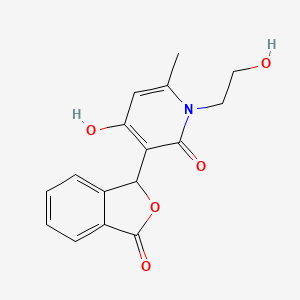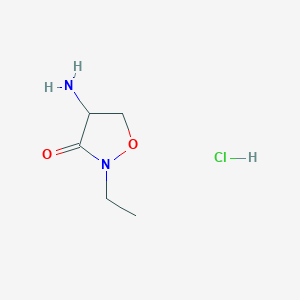![molecular formula C8H12O2 B2742849 1-Oxaspiro[4.4]nonan-6-one CAS No. 134179-01-4](/img/structure/B2742849.png)
1-Oxaspiro[4.4]nonan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[4.4]nonan-6-one is a chemical compound that belongs to the family of spirocyclic heterocycles . It has a molecular weight of 140.18000 .
Synthesis Analysis
The synthesis of this compound involves a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c9-7-3-1-4-8 (7)5-2-6-10-8/h7H,1-6,9H2 . The molecular formula is C8H12O2 .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Methods
1-Oxaspiro[4.4]nonan-6-one and its derivatives have been extensively studied for their unique chemical structures and synthetic applications. The steric effects in the geometry of these compounds, including this compound, have been analyzed to understand their π-selectivity and reaction behaviors under different conditions (Yadav & Sriramurthy, 2001). The synthesis of this compound and related frameworks, such as 1-oxaspiro[4.5]decane, 6-oxaspiro[4.5]decane, and 1-oxaspiro[5.5]undecane, has been achieved through various chemical reactions, highlighting their potential applications in the field of organic synthesis (Mukai et al., 2002).
Application in Medicinal Chemistry and Biological Studies
This compound derivatives have been synthesized and analyzed for their potential biological activities. For instance, bispiroheterocyclic systems with antimicrobial properties have been developed through the reaction of 1-oxa-4-thiaspiro[4.4]nonan-2-one with various reagents (Al-Ahmadi, 1996). The spirocyclic ethers theaspirane and theaspirone have been synthesized from β-ionone using 1-oxaspiro[4.4]non-6-ene derivatives, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Young et al., 2000).
Advanced Synthesis Techniques and Stereochemical Analysis
Advanced synthesis techniques have been employed to construct complex molecules incorporating the this compound framework. The synthesis of a carbohydrate-derived 1-oxaspiro[4.4]nonane skeleton from D-glucose-derived substrates demonstrates the integration of this framework into structurally diverse compounds (Maity et al., 2010). Additionally, the structural and stereochemical assignment of diastereoisomeric 1-oxaspiro[4.4]nonane derivatives has been achieved using modern NMR techniques, underlining the importance of these compounds in stereochemical studies (Ortuño et al., 1996).
Propiedades
IUPAC Name |
1-oxaspiro[4.4]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJYHWZACPOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134179-01-4 |
Source


|
| Record name | 1-oxaspiro[4.4]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(2-ethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2742766.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2742767.png)


![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)
![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)




![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)